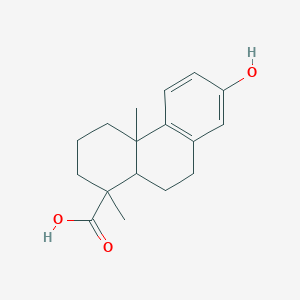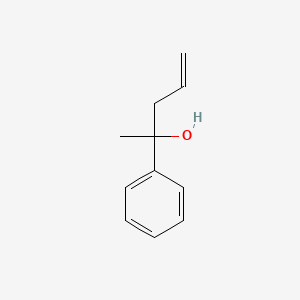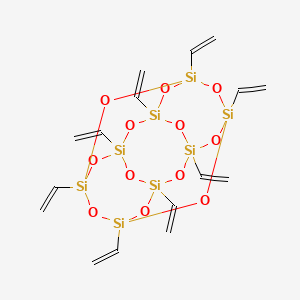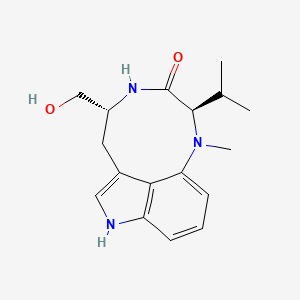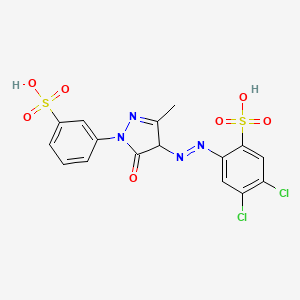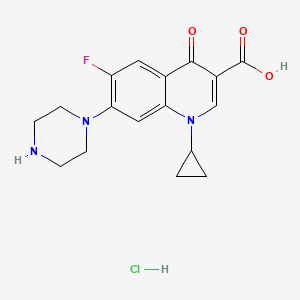
Ethylboronsäure
Übersicht
Beschreibung
Ethylboronic acid, also known as ethaneboronic acid, is an organic compound with the chemical formula C₂H₇BO₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an ethyl group and two hydroxyl groups. This compound is typically a white to light yellow crystalline solid at room temperature and is known for its utility in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Ethylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Ethylboronic acid derivatives are used in the development of enzyme inhibitors and as probes for biological systems.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Industry: Ethylboronic acid is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
Target of Action
Ethylboronic acid, an organic compound related to boric acid, is known to act as a Lewis acid . Its unique feature is that it is capable of forming reversible covalent complexes with molecules having vicinal (1,2) or occasionally (1,3) substituted Lewis base donors such as sugars, amino acids, and hydroxamic acids . It is also known to bind to active site serines and is part of inhibitors for certain enzymes .
Mode of Action
The mode of action of ethylboronic acid involves the formation of reversible covalent complexes with its targets . This interaction leads to changes in the biochemical properties of the target molecules, affecting their function and activity.
Biochemical Pathways
Ethylboronic acid affects various biochemical pathways due to its ability to form covalent complexes with different molecules . It is used extensively in organic chemistry as a chemical building block and intermediate, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .
Pharmacokinetics
Its molecular weight is 7389 , which suggests it may have good bioavailability due to its small size.
Result of Action
The result of ethylboronic acid’s action can vary depending on the target molecule. For instance, it can inhibit certain enzymes, affecting their function and potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of ethylboronic acid can be influenced by environmental factors. For example, it is sensitive to atmospheric oxygen, which can oxidize the boronic acid, potentially leading to the generation of organic radicals . Therefore, it is often stored under an inert atmosphere and at low temperatures to maintain its stability and efficacy.
Biochemische Analyse
Biochemical Properties
Ethylboronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a Lewis acid and can form complexes with molecules that have vicinal diols, such as sugars and amino acids . These interactions are crucial in various biochemical processes, including enzyme inhibition and molecular recognition. For example, ethylboronic acid can bind to active site serines in enzymes, inhibiting their activity .
Cellular Effects
Ethylboronic acid influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of proteasomes, which are responsible for degrading proteins within the cell . By inhibiting proteasome activity, ethylboronic acid can alter protein turnover and affect cell function. Additionally, it can modulate cell signaling pathways by binding to specific proteins and enzymes involved in these pathways .
Molecular Mechanism
The molecular mechanism of ethylboronic acid involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule . For instance, ethylboronic acid can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This mechanism is particularly relevant in the context of proteasome inhibition, where ethylboronic acid binds to the active site serines, blocking their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylboronic acid can change over time due to its stability and degradation. Ethylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term studies have shown that ethylboronic acid can have sustained effects on cellular function, including prolonged inhibition of proteasome activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ethylboronic acid vary with different dosages in animal models. At low doses, ethylboronic acid can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of ethylboronic acid in preclinical studies.
Metabolic Pathways
Ethylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the metabolism of sugars and amino acids by forming complexes with these molecules, affecting their availability and utilization in cellular processes . Additionally, ethylboronic acid can modulate the activity of enzymes involved in metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, ethylboronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The distribution of ethylboronic acid within cells is influenced by its ability to form complexes with biomolecules, which can affect its accumulation and activity .
Subcellular Localization
Ethylboronic acid exhibits specific subcellular localization, which is essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, ethylboronic acid can localize to the cytoplasm or nucleus, where it interacts with target enzymes and proteins . This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylboronic acid can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction proceeds as follows:
B(OCH3)3+C2H5MgBr→C2H5B(OCH3)2+MgBrOCH3
C2H5B(OCH3)2+2H2O→C2H7BO2+2CH3OH
Industrial Production Methods: In industrial settings, ethylboronic acid is often produced by the reaction of boron trichloride with ethyl alcohol under controlled conditions. This method ensures high yield and purity of the product.
Types of Reactions:
Oxidation: Ethylboronic acid can undergo oxidation to form ethylboronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction reactions involving ethylboronic acid are less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Ethylboronic acid readily participates in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, potassium carbonate, organic solvents like tetrahydrofuran.
Major Products:
Oxidation: Ethylboronic acid derivatives.
Reduction: Reduced boronic acid compounds.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Used in similar applications but has different reactivity due to the phenyl group.
Methylboronic acid: Smaller and more volatile, used in different synthetic contexts.
Butylboronic acid: Larger alkyl group, different solubility and reactivity.
Ethylboronic acid stands out for its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Eigenschaften
IUPAC Name |
ethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7BO2/c1-2-3(4)5/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVZHTXVORCEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871077 | |
| Record name | Ethylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-63-0 | |
| Record name | Ethyl boric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethylboronic acid interact with its target and what are the downstream effects?
A1: While ethylboronic acid itself hasn't been extensively studied for direct biological activity, research focuses on its use as a building block for more complex boronic acid derivatives. These derivatives act as transition-state analog inhibitors, primarily targeting enzymes like beta-lactamases.
Q2: What is the structural characterization of ethylboronic acid, including its molecular formula, weight, and spectroscopic data?
A: Ethylboronic acid is represented by the molecular formula C2H7BO2 and has a molecular weight of 73.89 g/mol []. While the provided research excerpts don't detail specific spectroscopic data for ethylboronic acid, they highlight techniques like 1H NMR as valuable tools for structural characterization of this compound and its derivatives [].
Q3: Can you elaborate on the use of ethylboronic acid in the synthesis of B-doped graphene and its impact on the film quality?
A: Research highlights the successful utilization of ethylboronic acid as a precursor in the Chemical Vapor Deposition (CVD) synthesis of large-area, high-quality B-doped graphene films []. The choice of ethylboronic acid is crucial due to its role as the sole precursor, simplifying the doping process []. The research emphasizes the significance of pre-treating the copper foil substrate and implementing a post-annealing step to enhance the quality of the resulting B-doped graphene films [].
Q4: How has computational chemistry and modeling been employed in research related to ethylboronic acid and its derivatives?
A: Computational tools like molecular modeling have been instrumental in designing potent boronic acid-based inhibitors, including those derived from ethylboronic acid []. Researchers utilize these tools to analyze the active site interactions between enzymes like TEM-1 and potential inhibitors [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


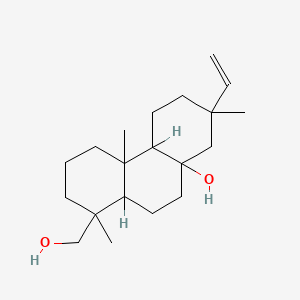
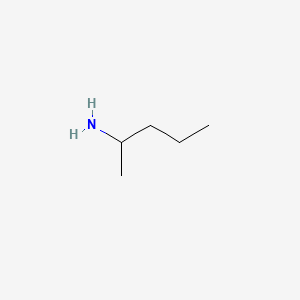

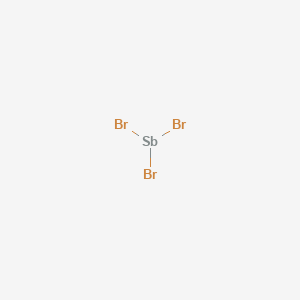
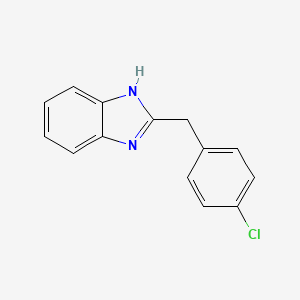
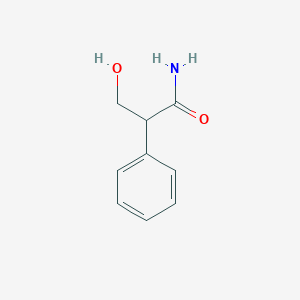
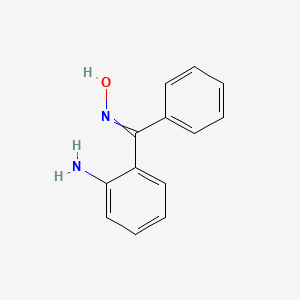
![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)
